molecular formula C18H21N9 B1595324 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine CAS No. 154403-27-7

2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

Cat. No.: B1595324
CAS No.: 154403-27-7
M. Wt: 363.4 g/mol
InChI Key: DGBHCVCPUCYWEM-UHFFFAOYSA-N
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Description

2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine is a heterocyclic compound that features a triazine core substituted with three pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 3,5-dimethylpyrazole. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the substitution of chlorine atoms with pyrazolyl groups. The reaction is performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete substitution .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine largely depends on its role in specific applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine is unique due to the presence of methyl groups on the pyrazole rings, which can influence the steric and electronic properties of the compound. This can lead to differences in reactivity and the properties of the resulting metal complexes compared to similar compounds .

Properties

IUPAC Name

2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N9/c1-10-7-13(4)25(22-10)16-19-17(26-14(5)8-11(2)23-26)21-18(20-16)27-15(6)9-12(3)24-27/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBHCVCPUCYWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)N3C(=CC(=N3)C)C)N4C(=CC(=N4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327599
Record name 2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154403-27-7
Record name 2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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